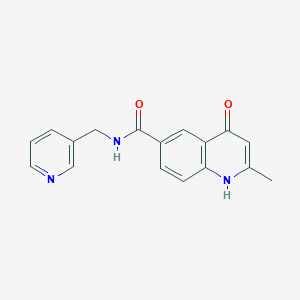

4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide is a derivative of 4-hydroxy-2-quinolones . The 4-hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used widely in the synthesis of a range of medicinally important compounds .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones has been the subject of many publications . Various synthetic methodologies have been reported, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

Quinoline-2,4-diones, which are related to 4-hydroxy-2-quinolones, display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The chemical reactions of 4-hydroxy-2-quinolones have been explored in various studies . For example, the bromination of (E)-1-allyl-4-hydroxy-2-oxo-N′-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide affords a light-orange crystalline perbromide precipitate, which rapidly decolorizes upon heating .科学的研究の応用

Pharmacological Applications

Quinoline derivatives have shown significant promise in pharmacology, particularly as anticancer and antimicrobial agents. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to quinoline carboxamides, were potent cytotoxins against various cancer cell lines, with some compounds displaying IC50 values less than 10 nM, indicating their potential as effective cancer therapies (Deady et al., 2003). Moreover, pyrazolo[3,4-d]pyrimidine derivatives, related to quinoline, have been evaluated for their antibacterial and antifungal activities, suggesting the utility of quinoline structures in developing new antimicrobial agents (Holla et al., 2006).

Chemical and Catalytic Applications

In the field of chemistry, quinoline derivatives serve as important intermediates and catalysts. They have been used in synthesizing complex molecules and in facilitating chemical reactions. A study by Yaghoubi Kalurazi et al. (2017) developed an efficient synthesis of novel 2-substituted quinolin-4-carboxamides through a four-component sequential reaction, showcasing the versatility of quinoline derivatives in synthetic chemistry (Yaghoubi Kalurazi et al., 2017).

Materials Science Applications

Quinoline derivatives have also found applications in materials science, particularly in the development of sensors and fluorescent probes. A study by Park et al. (2015) introduced a quinoline-based chemosensor for Zn2+ detection, capable of monitoring zinc concentrations in living cells and aqueous solutions with high sensitivity and selectivity. This demonstrates the potential of quinoline derivatives in environmental monitoring and bioimaging applications (Park et al., 2015).

特性

IUPAC Name |

2-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11-7-16(21)14-8-13(4-5-15(14)20-11)17(22)19-10-12-3-2-6-18-9-12/h2-9H,10H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAQGYDYHCENLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2673653.png)

![N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2673657.png)

![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2673658.png)

![[1,1'-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2673660.png)

![1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2673661.png)

![Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2673662.png)

![1-(6-(2-Fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2673664.png)